N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide
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Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a chlorophenyl group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride under acidic conditions to form an amidoxime intermediate. The intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the 1,2,4-oxadiazole ring.
Introduction of the chlorophenyl group: The 1,2,4-oxadiazole ring is then functionalized with a chlorophenyl group through a nucleophilic aromatic substitution reaction. This can be done by reacting the oxadiazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3).
Attachment of the phenoxy group: The phenoxy group is introduced by reacting the intermediate with phenol in the presence of a suitable catalyst such as potassium tert-butoxide (KOtBu).
Formation of the final compound: The final step involves the reaction of the intermediate with isopropylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. For example, the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (amines, thiols), electrophiles (alkyl halides)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms
Reduction: Reduced derivatives with fewer oxygen atoms
Substitution: Substituted derivatives with new functional groups replacing the original ones
Scientific Research Applications
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic effects
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the enzyme from catalyzing its reaction. Alternatively, it may activate a receptor by binding to it and triggering a signaling cascade.
Comparison with Similar Compounds
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide can be compared with other similar compounds, such as:
N-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide: This compound has a fluorophenyl group instead of a chlorophenyl group. The presence of the fluorine atom may alter its chemical reactivity and biological activity.
N-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide: This compound has a bromophenyl group instead of a chlorophenyl group. The bromine atom may affect its physical properties and interactions with molecular targets.
N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxy-N-(propan-2-yl)propanamide: This compound has a methylphenyl group instead of a chlorophenyl group. The methyl group may influence its solubility and stability.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22ClN3O3 |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxy-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C21H22ClN3O3/c1-14(2)25(21(26)15(3)27-18-7-5-4-6-8-18)13-19-23-20(24-28-19)16-9-11-17(22)12-10-16/h4-12,14-15H,13H2,1-3H3 |
InChI Key |
FMCOZODALMIIFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C(C)OC3=CC=CC=C3 |
Origin of Product |
United States |
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